molecular formula C7H6ClF3N2O2 B3046940 [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1328640-67-0

[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3046940
CAS No.: 1328640-67-0
M. Wt: 242.58
InChI Key: KEVMSQXLVYLHSL-UHFFFAOYSA-N
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Description

[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound with the molecular formula C₆H₄ClF₃N₂O₂ and a molecular weight of 228.56 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a trifluoroethyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents .

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoroethyl group enhances its binding affinity to target proteins, while the pyrazole ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid offers a unique combination of chloro and trifluoroethyl groups, enhancing its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific chemical and biological properties .

Properties

CAS No.

1328640-67-0

Molecular Formula

C7H6ClF3N2O2

Molecular Weight

242.58

IUPAC Name

2-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C7H6ClF3N2O2/c8-4-2-13(3-7(9,10)11)12-5(4)1-6(14)15/h2H,1,3H2,(H,14,15)

InChI Key

KEVMSQXLVYLHSL-UHFFFAOYSA-N

SMILES

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl

Origin of Product

United States

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